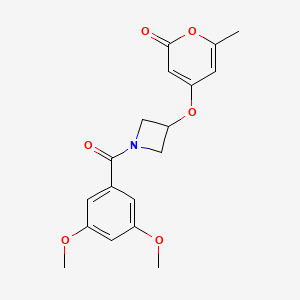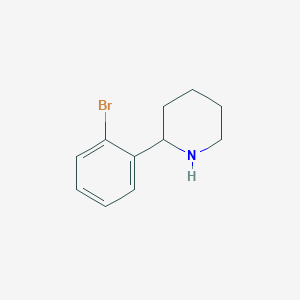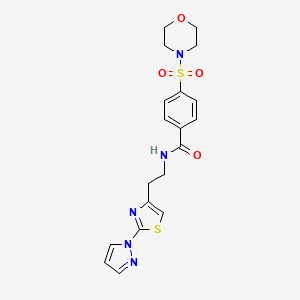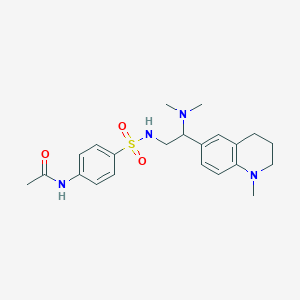
N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H30N4O3S and its molecular weight is 430.57. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Aspects and Properties
N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide shares structural similarities with other isoquinoline derivatives. For instance, Karmakar et al. (2007) studied the structural aspects of two isoquinoline derivatives, noting their ability to form gels or crystalline structures upon interaction with different mineral acids. These derivatives, upon interaction with certain compounds, exhibit altered fluorescence properties, suggesting potential applications in fluorescence-based assays or materials science (Karmakar et al., 2007).
Antimalarial Activity
Another dimension of scientific research related to compounds structurally similar to N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide involves antimalarial activity. Werbel et al. (1986) synthesized a series of compounds from substituted 1-phenyl-2-propanones, including derivatives of N-[5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl]acetamides. These compounds demonstrated significant antimalarial potency, correlating with the structural properties of the phenyl ring substituents. This indicates the potential of such compounds in the development of antimalarial drugs (Werbel et al., 1986).
Fluorescence and pH Sensing
Zhang et al. (2011) designed and synthesized europium(III) complexes as fluorescent pH probes, with one of the complexes exhibiting high sensitivity in monitoring pH changes in neutral aqueous solutions. This highlights the potential of similar compounds in the development of pH-sensitive fluorescent sensors, which can have applications ranging from scientific research to medical diagnostics (Zhang et al., 2011).
Antitumor Activity
The compound and its related structures have also been studied for their antitumor activities. Ruchelman et al. (2004) identified a novel topoisomerase I-targeting agent with potent cytotoxic activity, emphasizing the potential of such compounds in cancer treatment. The structural modifications at certain positions of the molecule were found to influence its activity, highlighting the importance of structural configuration in the design of effective anticancer agents (Ruchelman et al., 2004).
特性
IUPAC Name |
N-[4-[[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-16(27)24-19-8-10-20(11-9-19)30(28,29)23-15-22(25(2)3)18-7-12-21-17(14-18)6-5-13-26(21)4/h7-12,14,22-23H,5-6,13,15H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGKMINHEPEXFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]-3-hydroxybutyronitrile](/img/structure/B2825644.png)

![1-(4-methylphenyl)-N-(3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2825646.png)
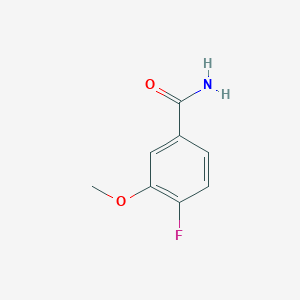
![(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2825651.png)
![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2825652.png)
![N-(4-(1H-pyrazol-3-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2825653.png)

![4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2825659.png)
![5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2825660.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2825662.png)
